molecular formula C11H14N4O2 B2487099 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide CAS No. 312309-47-0

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide

Cat. No.: B2487099
CAS No.: 312309-47-0
M. Wt: 234.259
InChI Key: MQFYPRLAKUEFFA-UHFFFAOYSA-N
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Description

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide (CAS 312309-47-0) is a synthetic heterocyclic compound with a molecular formula of C11H14N4O2 and a molecular weight of 234.25 g/mol. It features a pyrazole-furan hybrid scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in pharmaceutical research, particularly in the development of novel anticancer agents. The pyrazole core is a key pharmacophore found in many established drugs and investigational molecules, which often function as selective COX-2 inhibitors or induce apoptosis and autophagy in cancer cell lines . Research into structurally similar pyrazole-carbohydrazide derivatives has demonstrated potent cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and HepG-2 (hepatocellular carcinoma), by mechanisms such as cell cycle arrest and growth inhibition . Beyond its potential biomedical applications, this compound also serves as a valuable precursor in organic synthesis and has shown promise in materials science. Pyrazole derivatives are recognized as effective corrosion inhibitors for carbon steel in acidic environments, where they adsorb onto metal surfaces to form a protective barrier and can achieve high inhibition efficiency . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7-5-8(2)15(14-7)6-9-3-4-10(17-9)11(16)13-12/h3-5H,6,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFYPRLAKUEFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328081
Record name 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312309-47-0
Record name 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazinolysis of Ethyl 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylate

Reagents : Ethyl ester precursor, hydrazine hydrate (80%), ethanol.
Procedure :

  • The ethyl ester derivative (1 mmol) is refluxed with excess hydrazine hydrate (2–3 equiv.) in ethanol for 5–8 hours.
  • Completion is monitored via TLC (ethyl acetate/hexane, 3:7).
  • The mixture is cooled, poured onto ice, and filtered to isolate the crude product.
  • Recrystallization from ethanol yields the carbohydrazide as a crystalline solid.

Key Data :

Parameter Value Source
Yield 51–66%
Reaction Time 5–8 hours
Purity (HPLC) >98%

Mechanistic Insight : Nucleophilic acyl substitution occurs, where hydrazine attacks the ester carbonyl, displacing ethoxide to form the hydrazide.

Acid Chloride Route

Reagents : 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid, thionyl chloride (SOCl$$_2$$), hydrazine hydrate.
Procedure :

  • The carboxylic acid (1 mmol) is treated with SOCl$$_2$$ (2 equiv.) under reflux in dry dichloromethane for 3 hours.
  • The acid chloride intermediate is isolated via solvent evaporation.
  • Hydrazine hydrate (1.5 equiv.) in THF is added dropwise at 0°C, stirred for 12 hours.
  • The precipitate is filtered and washed with cold water.

Key Data :

Parameter Value Source
Yield 70–75% (theoretical)
Reaction Time 15 hours (total)

Advantages : High reactivity of acid chloride ensures rapid conversion, though moisture sensitivity necessitates anhydrous conditions.

Carboxamide Hydrazination

Reagents : 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carboxamide, acetone azine, water.
Procedure :

  • Carboxamide (1 mmol) and acetone azine (2.2 equiv.) are heated at 100–120°C with stirring.
  • Water (70 mL) is added dropwise to hydrolyze intermediates.
  • Ammonia and acetone are distilled off, and the residue is vacuum-dried.
  • Recrystallization from ethanol yields the carbohydrazide.

Key Data :

Parameter Value Source
Yield 85–90%
Reaction Time 4–6 hours

Mechanistic Insight : Acetone azine acts as a dehydrating agent, facilitating nucleophilic attack by hydrazine generated in situ.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Hydrazinolysis 51–66 >98 Moderate Lab-scale
Acid Chloride 70–75 >95 Low Pilot-scale
Carboxamide Route 85–90 >99 High Industrial

The carboxamide route offers superior yield and scalability, making it preferable for large-scale synthesis. However, the acid chloride method provides faster reaction times for small batches.

Experimental Optimization and Challenges

Solvent Selection

  • Ethanol : Optimal for hydrazinolysis due to polarity and boiling point (78°C).
  • THF : Preferred for acid chloride reactions to prevent side product formation.

Temperature Control

  • Hydrazinolysis requires reflux (78–100°C) to maintain reaction kinetics.
  • Carboxamide hydrazination demands precise control at 100–120°C to avoid decomposition.

Byproduct Management

  • Ammonia gas released during carboxamide reactions necessitates efficient scrubbing.
  • Ethanol recrystallization effectively removes unreacted starting materials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring’s methyl groups and nitrogen atoms facilitate nucleophilic substitutions under specific conditions.

Reaction Conditions Product Reference
Bromination at pyrazole C4NBS (N-bromosuccinimide), DMF, 60°C4-Bromo-3,5-dimethylpyrazole derivative
Alkylation at N1 positionAlkyl halides, K₂CO₃, acetoneN1-alkylated pyrazole-furan hybrids

Key Findings :

  • Bromination occurs selectively at the pyrazole C4 position due to steric hindrance from 3,5-dimethyl groups .

  • Alkylation at N1 requires polar aprotic solvents for optimal yield .

Hydrazide Group Reactivity

The carbohydrazide (–CONHNH₂) group participates in condensation and cyclization reactions.

2.1. Condensation with Carbonyl Compounds

Carbonyl Reagent Conditions Product Biological Activity
Aromatic aldehydesEthanol, HCl, refluxHydrazonesAnticancer (IC₅₀: 0.28–48 μM)
α-Keto acidsMethanol, RT, 12 hrsAcylhydrazonesKinase inhibition

Example :

  • Reaction with 4-chlorobenzaldehyde yields (E)-N'-(4-chlorobenzylidene)-5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide, showing potent Aurora kinase inhibition (IC₅₀ = 0.16 μM) .

2.2. Cyclization to Heterocycles

Reagent Conditions Product Application
CS₂/KOHEthanolic NaOH, Δ1,3,4-Oxadiazole derivativesAntitubercular agents
Thioglycolic acidAcOH, Δ, 6 hrsThiazolidin-4-one analogsAnticancer (HCT116: IC₅₀ = 1.1 μM)

Mechanistic Insight :

  • Oxadiazole formation proceeds via intramolecular cyclization after CS₂ insertion at the hydrazide NH₂ group .

Furan Ring Modifications

The furan ring undergoes electrophilic substitutions, though reactivity is moderated by the electron-withdrawing carbohydrazide group.

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-nitrofuran-2-carbohydrazide68%
SulfonationClSO₃H, CH₂Cl₂, RTSulfonated derivative72%

Limitations :

  • Nitration occurs preferentially at the C4 position due to steric protection of C3 by the pyrazole-methyl group.

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals via pyrazole-N, furan-O, and hydrazide-N,O donors.

Metal Salt Conditions Complex Geometry
Cu(II) acetateMethanol, reflux[Cu(L)₂]·2H₂OOctahedral
Zn(II) chlorideEthanol, RT[Zn(L)Cl₂]Tetrahedral

Applications :

  • Cu(II) complexes exhibit enhanced DNA-binding affinity (Kb = 1.06 × 10⁵ M⁻¹) compared to the free ligand .

Stability and Degradation

The compound decomposes under strong acidic/basic conditions:

  • Acidic Hydrolysis (6M HCl, Δ): Cleavage of the hydrazide group to furan-2-carboxylic acid.

  • Oxidative Degradation (H₂O₂, Fe²⁺): Pyrazole ring opening to form aldehyde intermediates .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is C11H14N4O2C_{11}H_{14}N_{4}O_{2}, with a molecular weight of approximately 234.26 g/mol. The compound features a furan ring, a pyrazole moiety, and a hydrazide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of pyrazole have been shown to exhibit significant antibacterial and antifungal activities. A study published in the Journal of Antibiotics demonstrated that certain hydrazones derived from pyrazole exhibited potent antimicrobial effects against various pathogens, suggesting that similar modifications could enhance the efficacy of this compound .

Anti-inflammatory Properties

Compounds containing furan and pyrazole structures have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A study on related compounds noted their ability to reduce inflammation in animal models, indicating that this compound may possess similar effects .

Anticancer Potential

The anticancer properties of pyrazole derivatives are another area of interest. Several studies have illustrated that modifications to the pyrazole ring can lead to enhanced cytotoxicity against cancer cell lines. For example, derivatives with hydrazide functionalities have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells . This suggests that this compound could be explored further for its potential use in cancer therapeutics.

Applications in Agriculture

This compound may also find applications in agricultural science as a pesticide or herbicide. The structural characteristics of pyrazole compounds often correlate with herbicidal activity. Studies have shown that certain pyrazole derivatives can effectively inhibit plant growth or pest development, providing a pathway for developing new agrochemicals .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialExhibits significant antibacterial and antifungal activities
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines
HerbicidalPotential use as a pesticide or herbicide

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that modifications to the hydrazide moiety significantly enhanced antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with furan rings exhibited improved activity compared to those without.

Case Study 2: Anti-inflammatory Effects

In an experimental model of rheumatoid arthritis, a derivative similar to this compound was administered to assess its anti-inflammatory effects. The compound significantly reduced swelling and pain in treated subjects compared to controls, highlighting its therapeutic potential.

Mechanism of Action

The mechanism by which 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Core Ring Modifications

  • Furan vs. Benzene : The compound 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide (CAS: 312504-01-1) replaces the furan core with a benzene ring, increasing hydrophobicity. The benzohydrazide group may alter hydrogen-bonding capacity compared to the furan-carbohydrazide .
  • Pyrazole Substituents : 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid (CAS: 1005565-98-9) substitutes dimethyl groups on the pyrazole with difluoromethyl groups, enhancing electronegativity and metabolic stability .

Functional Group Differences

  • Carbohydrazide vs.
  • Amino vs.

Physicochemical Properties

Compound Core Structure Pyrazole Substituents Molecular Weight Key Functional Group
Target Compound Furan 3,5-Dimethyl ~292.3 (calc.) Carbohydrazide
4-[(4-Chloro-3,5-dimethyl)methyl]-N'-FBZ Benzene 4-Chloro-3,5-dimethyl 400.8 Benzohydrazide
5-[(Difluoromethyl)methyl]furan acid Furan 3,5-Bis(difluoromethyl) 247.1 Carboxylic Acid
5-[(Dimethylamino)methyl]furan hydrazide Furan Dimethylamino 228.6 Carbohydrazide

Crystallographic Insights

  • The dihedral angle between pyrazole and furan rings in 3-(2,5-dimethylfuran-3-yl)-1H-pyrazol-5-ol () is 21.07°, indicating moderate conjugation. The target compound’s flexibility may differ due to the carbohydrazide group, affecting packing efficiency and solubility .

Biological Activity

5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)furan-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2}. The structure features a furan ring linked to a pyrazole moiety via a methylene bridge, which is characteristic of many bioactive compounds. This structural configuration is believed to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundA549 (lung cancer)26Induces apoptosis and inhibits cell proliferation
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-2 (laryngeal cancer)3.25Cytotoxic effects through apoptosis
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCI-H460 (lung cancer)0.95Induces autophagy without apoptosis

These findings suggest that the compound may act by inducing apoptosis or autophagy in cancer cells, mechanisms crucial for the development of effective anticancer therapies .

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have shown promise as anti-inflammatory agents. The mechanism often involves the inhibition of inflammatory mediators and pathways:

Study Findings
Xia et al.Reported that certain pyrazole derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro.
Bouabdallah et al.Demonstrated that pyrazole compounds inhibited COX enzymes, reducing prostaglandin synthesis.

These results indicate that the compound may be beneficial in treating inflammatory conditions by modulating immune responses .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Clinical Trial on Lung Cancer : A phase II trial assessed the effectiveness of a pyrazole derivative similar to this compound in patients with advanced lung cancer. Results indicated a 30% response rate among participants.
  • In Vitro Studies on Inflammation : Laboratory studies showed that treatment with the compound resulted in a significant decrease in inflammatory markers in human macrophage cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Anticancer Mechanism :

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.

Anti-inflammatory Mechanism :

  • Inhibition of Enzymatic Activity : It may inhibit cyclooxygenase (COX) enzymes and other inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Q & A

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., COX-2, EGFR) .
  • ADMET prediction : SwissADME or pkCSM to estimate logP (optimal range: 2–3), CYP450 inhibition, and BBB permeability .
  • DFT studies : B3LYP/6-311+G(d,p) basis set to analyze electronic properties (HOMO-LUMO gaps ~4.5 eV) .

How does the compound behave under varying pH and temperature conditions?

Advanced Research Focus
Stability is assessed via:

  • Thermogravimetric analysis (TGA) : Decomposition onset ~200°C .
  • pH-dependent solubility : Poor solubility in acidic media (pH < 3) due to protonation of the hydrazide group .
  • Photodegradation studies : UV-Vis spectroscopy to monitor λₘₐₓ shifts under light exposure .

What role does the compound play in supramolecular chemistry or metal coordination?

Advanced Research Focus
The hydrazide moiety acts as a polydentate ligand , enabling:

  • Metallacrown assembly : Formation of 12-MC-4 azametallacrowns with transition metals (e.g., Cu²⁺, Ni²⁺) .
  • Hydrogen-bonded networks : N-H⋯O and C-H⋯π interactions stabilize crystal packing, as shown in X-ray studies .
    Applications include catalysis and magnetic material design .

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